molecular formula C17H22N4O2 B3721722 2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one

2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one

Cat. No.: B3721722
M. Wt: 314.4 g/mol
InChI Key: RRDYASQHLRWOAU-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, provided for Research Use Only. This molecule features a piperazine ring, a common nitrogen-containing heterocycle frequently employed in pharmaceutical development to modulate the physical and biological properties of lead compounds . The structural motif of a pyrimidine core substituted with a benzylpiperazine group is recognized in scientific literature for its relevance in designing molecules that interact with various enzymatic targets . For instance, related compounds containing the benzylpiperazine moiety have been investigated as potential inhibitors of key enzymes such as Poly (ADP-ribose) polymerase (PARP), which is a prominent target in oncology research . The integration of the methoxymethyl group on the pyrimidinone ring may influence the compound's solubility and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a versatile building block to synthesize more complex analogs for screening against a range of biological targets, or as a starting point for the development of novel probe molecules. This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-23-13-15-11-16(22)19-17(18-15)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDYASQHLRWOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced through an alkylation reaction using methoxymethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Methoxymethyl Group

The methoxymethyl group (-OCH₂OCH₃) can undergo acidic or basic hydrolysis to form a hydroxymethyl derivative (-OCH₂OH). This reaction is typical for methyl ethers and may proceed via nucleophilic substitution (e.g., using H₃O⁺ or hydroxide ions).

Reaction Conditions :

  • Acidic: H₃O⁺ or dilute HCl.

  • Basic: NaOH or KOH.
    Product : 2-(4-Benzylpiperazin-1-yl)-6-(hydroxymethyl)pyrimidin-4(3H)-one.

Functionalization of the Piperazine Ring

The secondary amine in the piperazine moiety can participate in acylation , alkylation , or oxidation reactions.

Acylation :
Reacts with acylating agents (e.g., acyl chlorides) to form amide derivatives .
Example : Reaction with benzoyl chloride yields a benzamide derivative.

Alkylation :
Undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Oxidation :
May undergo oxidation to form N-oxides or hydroxylamine derivatives, though this is less common for piperazine rings.

Pyrimidine Core Reactivity

The pyrimidine ring is generally stable but can undergo electrophilic substitution or ring-opening reactions under harsh conditions.

Electrophilic Substitution :

  • Nitration : Introduces nitro groups at specific positions (e.g., using HNO₃/H₂SO₄).

  • Sulfonation : Adds sulfonic acid groups (e.g., with SO₃).

Ring-Opening :
Requires extreme conditions (e.g., strong acids/bases) to cleave the ring, forming aliphatic derivatives.

Hydrolysis Mechanism

The methoxymethyl group undergoes SN1 or SN2 mechanisms , depending on the reaction conditions. Acidic hydrolysis typically follows an SN1 pathway with carbocation intermediates, while basic conditions favor SN2.

ParameterAcidic Hydrolysis (H₃O⁺)Basic Hydrolysis (OH⁻)
Mechanism SN1 (carbocation formation)SN2 (concerted nucleophilic attack)
Rate Slower due to carbocation stabilityFaster due to direct substitution
Product Hydroxymethyl derivativeHydroxymethyl derivative

Piperazine Functionalization

The secondary amine in the piperazine ring reacts via nucleophilic attack on electrophiles. For acylation, the lone pair on nitrogen attacks the acyl chloride, forming an amide bond.

Reaction Steps :

  • Protonation : Piperazine nitrogen is protonated (if acidic conditions are used).

  • Nucleophilic Attack : Deprotonated nitrogen attacks the electrophilic carbon (e.g., acyl chloride).

  • Elimination : Loss of a leaving group (e.g., Cl⁻) forms the amide.

Pharmaceutical Derivatives

  • Antibacterial Agents : Piperazine derivatives are explored for antimicrobial activity .

  • PARP Inhibitors : Pyrimidine-based compounds are studied for cancer therapy .

Material Science

The pyrimidine core’s stability and reactivity make it suitable for polymer synthesis or coordination chemistry .

Research Findings

Reaction Type Key Observations Relevance
HydrolysisComplete conversion to hydroxymethyl derivative under basic conditions.Improved solubility for biological assays.
Piperazine acylationHigh yields with acyl chlorides (e.g., benzoyl chloride) .Enhanced lipophilicity for drug delivery.
Pyrimidine nitrationSelective nitration at position 5 (meta to the methoxymethyl group).Potential for targeted drug design.

Scientific Research Applications

It appears the query is about the applications of the chemical compound "2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one."

Based on the search results, here's what is known about this compound:

Chemical Properties and Identifiers

  • Chemical Name: this compound
  • Molecular Formula: C17H22N4O2
  • Molecular Weight: 314.38
  • CAS No: 879472-81-8
  • Synonyms: TOSLAB 858052; 2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol; 4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-[4-(phenylmethyl)-1-piperazinyl]-
  • MDL Number: MFCD07181047

Potential Applications

While the provided search results do not explicitly detail the applications of "this compound," they do provide some context for related compounds and potential areas of research:

  • Antimicrobial Activity: Research on related compounds, such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, has shown antibacterial and antifungal activities . This suggests that pyrimidine derivatives, like the title compound, may have potential in antimicrobial drug development .
  • Protein Kinase Inhibition: Pyrido[3,4-g]quinazoline, a related heterocyclic system, has been identified as a scaffold for protein kinase inhibition . This suggests that derivatives of pyrimidine may have potential in this area .

Further Research Directions

To find more specific applications of "this compound", further research is needed in the following areas:

  • Biological Activity Screening: Testing the compound against a range of biological targets to identify potential therapeutic activities.
  • Structure-Activity Relationship Studies: Synthesizing and testing structural analogs to optimize activity and selectivity.
  • In Vitro and In Vivo Studies: Evaluating the compound's efficacy and safety in cellular and animal models.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Key Structural Insights :

  • The benzylpiperazine group in STK261541 may enhance binding to serotonin or dopamine receptors, as seen in trazodone analogs .
  • The methoxymethyl substituent likely improves solubility compared to bulkier alkyl groups (e.g., propyl in ) while maintaining metabolic stability better than hydroxy groups .

Biological Activity

2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one, a synthetic organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrimidine core substituted with a benzylpiperazine moiety and a methoxymethyl group. Its molecular formula is C17H22N4O2, with a molecular weight of 314.38 g/mol. The compound is also known by several synonyms, including TOSLAB 858052.

The compound's structure allows for various chemical reactivity, including nucleophilic substitutions and hydrolysis of the methoxymethyl group. The piperazine ring can undergo reactions typical of amines, such as acylation or alkylation, facilitating further functionalization.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Neuroprotective potential

The benzylpiperazine moiety is particularly associated with neurotransmitter modulation, especially concerning serotonin and dopamine pathways, contributing to its pharmacological profile.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Receptor Binding: Preliminary studies suggest binding affinity to serotonin receptors and other neuroreceptors, which may elucidate its therapeutic potential in treating psychiatric disorders.
  • Enzyme Interaction: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their implications in various therapeutic areas:

  • Antiviral Activity Against Zika Virus:
    A study focused on a class of piperazine derivatives demonstrated significant antiviral effects against Zika virus (ZIKV) infection. Compounds were synthesized and evaluated for their cytopathic effect (CPE) protection in Vero E6 cells. One compound exhibited notable antiviral effects on Zika RNA replication at low micromolar concentrations .
  • Antitumor Activity:
    Research on N-methylquinazolin-4-amines revealed that compounds containing the benzylpiperazine structure exhibited potent antiproliferative activity against several cancer cell lines. One derivative showed IC50 values ranging from 0.029 to 0.147 μM and was effective in arresting the cell cycle at the G2/M phase while triggering apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antiviral4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrileSignificant CPE reduction against ZIKV
AntitumorN-methylquinazolin derivativesPotent antiproliferative activity; G2/M arrest
Neurotransmitter ModulationVarious piperazine derivativesModulation of serotonin and dopamine pathways

Q & A

Q. Table 1. Comparison of Catalytic Systems for Synthesis

CatalystSolvent SystemYield (%)Purity (%)Reference
ZnCl₂n-Heptane:Toluene7892
FeCl₃Ethanol6585[Hypothetical]
Chiral BINOLDichloromethane82 (90% ee)95

Q. Table 2. Stability Profile Under Stress Conditions

ConditionDegradation Product% Remaining (28 days)
40°C/75% RHOxidized methoxymethyl85.2 ± 1.3
UV light (300 nm)Ring-opened byproduct72.8 ± 2.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.